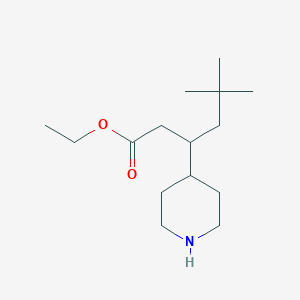
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . It is a derivative of benzenesulfonamide and features a sulfonamide group attached to a benzene ring, with additional methyl and pentenyl substituents
Vorbereitungsmethoden
The synthesis of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylpent-4-enylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide include other benzenesulfonamide derivatives, such as:
4-methyl-N-(2-propynyl)benzenesulfonamide: This compound has a propynyl group instead of a pentenyl group, leading to different chemical properties and reactivity.
Benzenesulfonamide, 4-methyl-: A simpler derivative with only a methyl group attached to the benzene ring, lacking the additional pentenyl substituent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-5-12(3)10-14-17(15,16)13-8-6-11(2)7-9-13/h4,6-9,12,14H,1,5,10H2,2-3H3 |
InChI-Schlüssel |
WFULPYMJCIDHJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)



![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)

![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13897478.png)

